[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c18-14-7-5-13(6-8-14)16-10-15(19-22-16)11-21-17(20)9-12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKLVDVKHSBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Recent studies have highlighted the compound's anticancer properties :
- Antimitotic Activity : The compound has been evaluated for its antimitotic activity against various human tumor cell lines. A study using the National Cancer Institute (NCI) protocols reported significant growth inhibition rates, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism appears to involve the disruption of mitotic processes in cancer cells, leading to apoptosis. This is supported by cytotoxic assays demonstrating significant cell death in treated cancer cell lines .
Synthesis and Derivatives
The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors such as 4-fluorobenzaldehyde and cyclopentylacetate.
- Reactions : Key reactions may include condensation reactions to form the oxazole ring and subsequent esterification to yield the final product.
- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm its structure and purity .
Case Studies
Several case studies have investigated the applications of this compound:
- Cancer Treatment : In vitro studies have shown that this compound exhibits promising results against multiple cancer types, including breast and lung cancers. The compound's efficacy was assessed through various assays measuring cell viability and apoptosis rates .
- Drug Design : The compound has been explored as a lead structure for developing new anticancer therapeutics. Modifications to its structure have been tested to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Comparative Analysis of Anticancer Activity
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate would depend on its specific interactions with molecular targets. The fluorophenyl group and the isoxazole ring can interact with various enzymes, receptors, or other biological molecules, leading to specific biological effects. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorophenyl vs. Chlorophenyl Groups
A key structural distinction lies in the 4-fluorophenyl substituent. Comparatively, metconazole and triticonazole (both triazole-containing fungicides) feature a 4-chlorophenyl group (). Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter electronic properties (e.g., dipole moments, lipophilicity) and binding interactions with biological targets. For example, fluorine’s inductive effects could enhance metabolic stability compared to chlorine, a hypothesis supported by broader trends in medicinal chemistry.
Heterocyclic Core: Oxazole vs. Triazole
The 1,2-oxazole ring in the target compound contrasts with the 1,2,4-triazole moiety in metconazole and triticonazole. Triazoles are known for their hydrogen-bonding capabilities (via N–H groups), which are critical for antifungal activity.
Ester Functionality vs. Alcohol/Triazole Linkages
The cyclopentylacetate ester in the target compound differs from the hydroxyl and triazole groups in metconazole. Esters are prone to hydrolysis, which may limit in vivo stability compared to the more hydrolytically stable triazole derivatives. However, ester groups can serve as prodrug moieties, enhancing membrane permeability.
Crystallographic and Computational Tools
Structural characterization of such compounds likely employs crystallographic software (e.g., SHELX, SIR97) for refinement () and visualization tools like ORTEP-3 ().
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The absence of direct biological or physicochemical data for the target compound necessitates reliance on structural analogs. Key research gaps include:
- Activity Profiling : Testing against fungal targets (e.g., CYP51 enzymes) to compare with triazole fungicides.
- Stability Studies : Investigating ester hydrolysis rates under physiological conditions.
- Crystallographic Data : Using tools like SHELXL () to resolve hydrogen-bonding networks and crystal packing.
Biological Activity
The compound [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate is a member of the oxazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Molecular Formula: C₁₈H₁₉FNO₃
Molecular Weight: 313.35 g/mol
Structure: The compound features a fluorophenyl group attached to an oxazole ring, with a cyclopentylacetate moiety contributing to its overall activity.
Antiparasitic Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant antiparasitic properties. For instance, derivatives of oxazole have been shown to be effective against various parasitic infections, including those caused by protozoa and helminths. The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against these pathogens .
Anticancer Properties
Oxazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, it has been noted that similar compounds can inhibit key enzymes involved in cancer progression, such as protein kinases .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with oxazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may contribute to reducing inflammation in related conditions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival and cancer cell proliferation.
- Signal Transduction Modulation: By affecting signaling pathways such as MAPK and PI3K/Akt, the compound could alter cellular responses to growth factors and cytokines.
Case Studies
- Antiparasitic Efficacy: In a study assessing the efficacy of oxazole derivatives against Trypanosoma brucei, a leading cause of African sleeping sickness, compounds similar to this compound showed promising results with IC50 values in the low micromolar range .
- Cancer Cell Lines: Research involving breast cancer cell lines demonstrated that treatment with oxazole derivatives led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the typical synthetic routes for [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate?
The synthesis of this compound likely involves three key steps: (1) formation of the 1,2-oxazole ring via cyclization of a nitrile oxide with an acetylene derivative, (2) introduction of the 4-fluorophenyl group through Suzuki coupling or electrophilic substitution, and (3) esterification of the oxazole-methyl group with 2-cyclopentylacetic acid. A related method for cyclopentanone intermediates (e.g., alkylation using sodium hydride and methyl halides, followed by hydrolysis) could inform esterification optimization . The oxazole ring’s role as a building block in medicinal chemistry further supports its modular synthesis .
Q. Which spectroscopic methods are optimal for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm the oxazole ring, fluorophenyl group, and ester linkage.
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : To identify ester carbonyl (C=O, ~1740 cm) and oxazole C=N (~1650 cm) stretches.
Q. How can X-ray crystallography determine the crystal structure of this compound?
Steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) to measure Bragg reflections.
- Structure Solution : Direct methods via SHELXS or SIR97 for phase determination .
- Refinement : SHELXL for least-squares refinement, with WinGX or ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
Advanced Research Questions
Q. How can crystallographic disorder in the cyclopentyl group be resolved during refinement?
Disorder in flexible groups like cyclopentyl can be addressed using:
Q. What computational methods predict hydrogen-bonding patterns in the solid-state structure?
Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs (e.g., chains, rings). Tools include:
Q. How to design assays to evaluate potential biological activity of this compound?
Strategies include:
- In Vitro Enzyme Assays : Target enzymes like cyclooxygenase (anti-inflammatory) or kinases (anticancer), given the oxazole’s role in bioactive molecules .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to fungal CYP51 (informed by metconazole’s fungicidal activity ).
- ADME-Tox Profiling : Assess solubility (via HPLC) and metabolic stability using liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
